molecular formula C14H23N B13243856 [(3,4-Dimethylphenyl)methyl](pentyl)amine

[(3,4-Dimethylphenyl)methyl](pentyl)amine

Cat. No.: B13243856
M. Wt: 205.34 g/mol
InChI Key: MDSXKBSHFJXAPN-UHFFFAOYSA-N
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Description

(3,4-Dimethylphenyl)methylamine is an organic compound with the molecular formula C14H23N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two methyl groups at the 3 and 4 positions, and the amine group is attached to a pentyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)methylamine typically involves the alkylation of 3,4-dimethylbenzylamine with a pentyl halide. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

    Starting Materials: 3,4-Dimethylbenzylamine and pentyl halide (e.g., pentyl bromide).

    Reaction Conditions: The reaction is conducted in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (50-80°C).

    Procedure: The base is added to the solvent, followed by the addition of 3,4-dimethylbenzylamine. The pentyl halide is then added dropwise, and the reaction mixture is stirred for several hours until completion.

    Workup: The reaction mixture is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the crude product, which is then purified by column chromatography.

Industrial Production Methods

In an industrial setting, the production of (3,4-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form the corresponding amine or alkane using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl), and halogenation with bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary or secondary amines or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the phenyl ring.

Scientific Research Applications

(3,4-Dimethylphenyl)methylamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme inhibition.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool in biochemical studies.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)methylamine depends on its specific application and target. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.

Comparison with Similar Compounds

(3,4-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:

    (3,4-Dimethylphenyl)methylamine: Similar structure but with a shorter butyl chain, which may affect its physical and chemical properties.

    (3,4-Dimethylphenyl)methylamine: Similar structure but with a longer hexyl chain, which may influence its solubility and reactivity.

    (3,4-Dimethylphenyl)methylamine: Similar structure with an even shorter ethyl chain, potentially altering its biological activity and pharmacokinetics.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]pentan-1-amine

InChI

InChI=1S/C14H23N/c1-4-5-6-9-15-11-14-8-7-12(2)13(3)10-14/h7-8,10,15H,4-6,9,11H2,1-3H3

InChI Key

MDSXKBSHFJXAPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCNCC1=CC(=C(C=C1)C)C

Origin of Product

United States

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